An In-depth Technical Guide to the Chemical Structure and Synthesis of Econazole Nitrate
An In-depth Technical Guide to the Chemical Structure and Synthesis of Econazole Nitrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and synthesis of econazole nitrate, an imidazole antifungal agent. The information is intended for researchers, scientists, and professionals involved in drug development and manufacturing.
Chemical Structure and Properties
Econazole nitrate is the nitrate salt of econazole, a synthetic imidazole derivative with a broad spectrum of antifungal activity. Its chemical structure is characterized by an imidazole ring linked to a dichlorophenyl group and a chlorobenzyl ether moiety.
IUPAC Name: 1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid[1][2][3]
Molecular Formula: C₁₈H₁₆Cl₃N₃O₄[1][4]
Molecular Weight: 444.7 g/mol [1][4]
The key structural features of econazole nitrate include:
-
Imidazole Ring: Essential for its antifungal activity.
-
Dichlorophenyl Group: Contributes to the lipophilicity of the molecule.
-
Chlorobenzyl Ether Moiety: Enhances the compound's antifungal potency.
-
Nitrate Salt: Improves the solubility and stability of the active pharmaceutical ingredient.
| Property | Value | Source |
| Melting Point | 162 °C - 166 °C | [4] |
| Appearance | White crystalline powder | [1] |
| Solubility | Sparingly soluble in water | [5] |
Synthesis of Econazole Nitrate
The synthesis of econazole nitrate is a multi-step process that typically involves the N-alkylation of imidazole followed by O-alkylation and subsequent salt formation. Several synthetic routes have been developed, including one-pot methodologies designed to improve efficiency and reduce environmental impact.
A common synthetic pathway is illustrated below:
Caption: General synthesis pathway for econazole nitrate.
Experimental Protocols
The following sections provide detailed experimental protocols for key steps in the synthesis of econazole nitrate, based on published literature.
2.1.1. One-Pot Synthesis of Econazole Nitrate
This protocol is adapted from a one-pot synthesis method aimed at improving efficiency and reducing waste.
Materials:
-
1-(2,4-dichlorophenyl)-2-chloro-ethanol
-
Imidazole
-
p-chlorobenzyl chloride
-
Potassium carbonate (K₂CO₃)
-
Potassium hydroxide (KOH)
-
Aluminium oxide (Al₂O₃)
-
Polyethylene glycol-200 (PEG-200)
-
Toluene
-
Nitric acid
Procedure:
-
Catalyst Preparation: A composite catalyst of K₂CO₃/KOH/Al₂O₃ is prepared by dissolving K₂CO₃ and KOH in water, adding Al₂O₃, stirring at 60-65°C, followed by rotary evaporation and drying.
-
N-Alkylation: In a reaction vessel, the prepared catalyst, imidazole, toluene, and PEG-200 are heated to reflux to remove water. The mixture is then cooled, and a solution of 1-(2,4-dichlorophenyl)-2-chloro-ethanol in toluene is added dropwise. The reaction is heated to approximately 71°C and maintained for 3 hours to yield an intermediate imidazole ethanol solution.
-
O-Alkylation: To the intermediate solution, p-chlorobenzyl chloride and additional catalyst are added. The reaction is heated and stirred.
-
Work-up and Salt Formation: After the reaction is complete, the mixture is filtered, and the solvent is removed under reduced pressure. The resulting crude econazole base is dissolved in a suitable solvent like 2-propanol and treated with concentrated nitric acid to precipitate econazole nitrate.
-
Purification: The crude econazole nitrate is recrystallized from a solvent mixture such as 2-propanol, methanol, and diisopropyl ether to yield the final product.
| Parameter | Value |
| N-Alkylation Temperature | ~71 °C |
| N-Alkylation Time | 3.0 hours |
| Yield | 65-68% |
| Melting Point | 164.2-165.3 °C |
2.1.2. Synthesis via Imidazole Ethanol Intermediate
This traditional method involves the isolation of the imidazole ethanol intermediate before proceeding to the O-alkylation step.
Materials:
-
1-(2,4-dichlorophenyl)-2-chloro-ethanol
-
Imidazole
-
Sodium hydroxide (NaOH)
-
Phase transfer catalyst (e.g., TEBA, PEG-400)
-
Solvent (e.g., DMF, THF)
-
p-chlorobenzyl chloride
-
Toluene
-
Nitric acid
Procedure:
-
Synthesis of Imidazole Ethanol: 1-(2,4-dichlorophenyl)-2-chloro-ethanol and imidazole are reacted in the presence of NaOH and a phase transfer catalyst in a solvent like DMF or THF. The reaction is typically carried out at an elevated temperature (e.g., 80°C) for several hours. The crude imidazole ethanol is then isolated, often through recrystallization.
-
Synthesis of Econazole: The purified imidazole ethanol is then reacted with p-chlorobenzyl chloride in a biphasic system of toluene and aqueous NaOH, again using a phase transfer catalyst, at a high temperature (e.g., 80-100°C).
-
Salt Formation and Purification: After the reaction, the organic layer is separated, and the crude econazole is obtained by solvent evaporation. The base is then dissolved in an alcohol and acidified with nitric acid to form econazole nitrate. The final product is purified by recrystallization.
| Parameter | Value |
| Imidazole Ethanol Reaction Temp. | 65-80 °C |
| Imidazole Ethanol Reaction Time | 3-5 hours |
| O-Alkylation Reaction Temp. | 40-100 °C |
| O-Alkylation Reaction Time | 2-4 hours |
| Overall Yield | 53-68% |
Logical Workflow for Synthesis
The synthesis of econazole nitrate can be broken down into a logical sequence of steps, each with specific inputs and outputs.
Caption: Logical workflow of econazole nitrate synthesis.
This guide provides a foundational understanding of the chemical structure and synthesis of econazole nitrate. For further details on specific analytical methods and in-depth mechanistic studies, consulting the primary scientific literature is recommended.
References
- 1. CN110683992B - Method for synthesizing econazole nitrate by one-pot method - Google Patents [patents.google.com]
- 2. Econazole Nitrate | C18H16Cl3N3O4 | CID 68589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Econazole Nitrate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. media.neliti.com [media.neliti.com]
- 5. Econazole Nitrate [drugfuture.com]
